Sodium 4-chloro-3-(4-((2-(2,4-dichlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
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Overview
Description
EINECS 282-076-7, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the class of triazines. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The reaction proceeds through the formation of intermediate compounds, which eventually yield 1,3,5-triazine-2,4,6-triamine.
Industrial Production Methods
In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using continuous flow reactors. The process involves the controlled addition of cyanuric chloride and ammonia in a reactor, followed by purification steps to obtain the final product. The industrial production process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions. The reactions are usually carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidation products include various triazine derivatives with different functional groups.
Reduction: Reduction products include amine derivatives of 1,3,5-triazine-2,4,6-triamine.
Substitution: Substitution reactions yield substituted triazines with different functional groups attached to the triazine ring.
Scientific Research Applications
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of resins, adhesives, and coatings. It is also used as a flame retardant and in the manufacture of herbicides.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The compound can also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
1,3,5-triazine-2,4-diamine: This compound has two amino groups attached to the triazine ring, making it less reactive compared to 1,3,5-triazine-2,4,6-triamine.
1,3,5-triazine-2,4,6-triol: This compound has three hydroxyl groups attached to the triazine ring, giving it different chemical properties and reactivity.
1,3,5-triazine-2,4,6-tricarboxylic acid: This compound has three carboxyl groups attached to the triazine ring, making it more acidic and less soluble in organic solvents.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its three amino groups, which provide it with distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
84083-28-3 |
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Molecular Formula |
C22H14Cl3N4NaO5S |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
sodium;4-chloro-3-[4-[[2-(2,4-dichlorophenoxy)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C22H15Cl3N4O5S.Na/c1-12-21(22(30)29(28-12)18-11-14(35(31,32)33)7-8-15(18)24)27-26-17-4-2-3-5-20(17)34-19-9-6-13(23)10-16(19)25;/h2-11,21H,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
ZXAWZDMHFAYWRO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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